Methanearsonic acid ammonium-ferric salt
Description
Methanearsonic acid ammonium-ferric salt (commonly referred to by its trade name Neoasozin) is an organoarsenical compound primarily used as a fungicide in rice cultivation . Structurally, it is derived from methanearsonic acid (CH₃AsO(OH)₂), where the hydrogen ions are replaced by ammonium (NH₄⁺) and ferric (Fe³⁺) cations. This combination enhances its stability and efficacy in agricultural applications.
Properties
Molecular Formula |
C3H9As3Fe2O9 |
|---|---|
Molecular Weight |
525.55 g/mol |
IUPAC Name |
iron(3+);methyl-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/3CH5AsO3.2Fe/c3*1-2(3,4)5;;/h3*1H3,(H2,3,4,5);;/q;;;2*+3/p-6 |
InChI Key |
OGQSCIYDJSNCMY-UHFFFAOYSA-H |
Canonical SMILES |
C[As](=O)([O-])[O-].C[As](=O)([O-])[O-].C[As](=O)([O-])[O-].[Fe+3].[Fe+3] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methanearsonic Acid (Precursor)
The primary step in preparing the ammonium-ferric salt is the synthesis of methanearsonic acid itself. The most established synthetic route involves the alkylation of arsenous acid with methyl iodide under alkaline conditions:
$$
\text{As(OH)}3 + \text{CH}3\text{I} + \text{NaOH} \rightarrow \text{CH}3\text{AsO(OH)}2 + \text{NaI} + \text{H}_2\text{O}
$$
This reaction oxidizes arsenic from the +3 to the +5 oxidation state, yielding methanearsonic acid as the product. Industrial production scales up this reaction with careful control of temperature (typically 60–90°C), pH, and reactant concentrations to optimize yield and purity.
Formation of the Ammonium-Ferric Salt
Following the synthesis of methanearsonic acid, the ammonium-ferric salt is prepared by reacting methanearsonic acid with ferric ions and ammonium ions in aqueous solution. The process typically involves:
- Dissolving methanearsonic acid in water or ethanol.
- Introducing ferric salts (such as ferric chloride or ferric sulfate) into the solution.
- Adding ammonium salts (like ammonium chloride or ammonium sulfate) to facilitate salt formation.
- Adjusting the pH to promote salt precipitation.
- Isolating the crystalline ammonium-ferric salt by filtration and recrystallization.
The product crystallizes as white plates, which are soluble in water and ethanol. Recrystallization from absolute ethanol or acetone enhances purity, yielding a white crystalline solid with characteristic properties.
Industrial Production Considerations
Reaction Conditions and Optimization
Industrial synthesis emphasizes maximizing yield while minimizing impurities, especially residual inorganic arsenic compounds. Key parameters include:
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 60–90°C | Below 50°C impairs formation; above 100°C degrades product |
| Pressure | Atmospheric to 175 psig | Controlled to maintain methylating agent stability |
| pH | Slightly acidic to neutral | Optimized for salt precipitation |
| Reactant Ratios | Slight excess methyl iodide | Ensures complete conversion of arsenous acid |
| Solvent | Water, ethanol, acetone | For dissolution and recrystallization |
These conditions help achieve yields above 95%, with residual inorganic arsenic below 0.8%.
Byproduct Management
During synthesis, byproducts such as sodium chloride and sodium sulfate form and require proper disposal due to arsenic contamination. Industrial processes employ multi-stage washing and containment strategies to mitigate environmental impact.
Purification and Characterization
Purification of this compound involves recrystallization from solvents like acetone or absolute ethanol. The solubility in ethanol is approximately 28 grams per 100 milliliters. The purified product appears as white crystalline plates with consistent chemical properties suitable for agricultural use.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- This compound exhibits moderate toxicity and requires careful handling during synthesis and application.
- Analytical methods include digestion with perchloric acid followed by reduction to arsine for arsenic quantification.
- The compound’s crystalline structure and purity are confirmed by spectral methods and solubility profiles.
- Microbial degradation studies indicate environmental transformation pathways, highlighting the importance of controlling residual arsenic species during production.
Chemical Reactions Analysis
Types of Reactions: Methanearsonic acid ammonium-ferric salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and acids. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different arsenic-containing compounds, while reduction reactions may produce various iron complexes .
Scientific Research Applications
Methanearsonic acid ammonium-ferric salt has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis processes. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is explored for its potential therapeutic applications, including its use as an antimicrobial agent. In industry, it is utilized in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of methanearsonic acid ammonium-ferric salt involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Properties:
- Applications : Used to control fungal pathogens in rice paddies and as a herbicide in cotton fields .
- Toxicity Profile : Classified under toxicity category 3 (moderately toxic) with an oral LD₅₀ in rats ranging from 700–1,000 mg/kg .
- Environmental Behavior: Degraded by soil microorganisms into arsenate (AsO₄³⁻) and CO₂, with degradation rates of 1.7–10% observed in non-sterile soils over 60 days .
Comparison with Similar Organoarsenical Compounds
Table 1: Comparative Analysis of Methanearsonic Acid Salts and Related Compounds
Key Findings:
Toxicity :
- The ammonium-ferric salt shares a similar toxicity profile with sodium methanearsonate (MSMA), both classified as category 3 pesticides. In contrast, calcium methanearsonate exhibits higher acute toxicity in murine models .
- Dimethylarsinic acid (cacodylic acid) is less acutely toxic but poses long-term environmental risks due to slower degradation .
Degradation and Environmental Impact: Methanearsonic acid salts degrade microbially into arsenate, a less mobile inorganic form of arsenic. Non-sterile soils show significantly higher degradation rates (1.7–10%) compared to sterile controls (0.7%) . Cacodylic acid’s methyl groups hinder microbial breakdown, leading to prolonged soil persistence .
Analytical Methods: Ion chromatography effectively separates methanearsonic acid, cacodylic acid, and their salts with high precision (relative standard deviations <3.1%) . Traditional methods like total arsenic quantification fail to differentiate between organic and inorganic species, underscoring the need for advanced techniques .
Regulatory and Safety Profiles: None of the methanearsonic acid derivatives are classified as carcinogenic in animals or humans, though improper handling can cause systemic symptoms (e.g., vomiting, coma) . Regulatory scrutiny focuses on occupational exposure risks, emphasizing equipment maintenance and protective gear .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
